

Technical Guide: Physicochemical Properties, Biological Activity, and Experimental Protocols of Phenylurea Compounds

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Compound of Interest

Compound Name: 1-Tert-butyl-3-(4-chlorophenyl)urea

Cat. No.: B2665788

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Disclaimer: Direct experimental data for **1-Tert-butyl-3-(4-chlorophenyl)urea** is not readily available in the public domain. This guide focuses on the closely related structural analog, 1-butyl-3-(4-chlorophenyl)urea (CAS No. 6333-41-1), and the broader class of phenylurea herbicides to provide relevant technical information for research and development. The structural difference lies in the substitution of a tert-butyl group with an n-butyl group.

Compound Identification and Physicochemical Properties

The selected analog for this technical guide is 1-butyl-3-(4-chlorophenyl)urea.

Structure of 1-butyl-3-(4-chlorophenyl)urea:

Table 1: Physicochemical Properties of 1-butyl-3-(4-chlorophenyl)urea[1][2]

Property	Value	Source
CAS Number	6333-41-1	[2]
Molecular Formula	C11H15ClN2O	[1][2]
Molecular Weight	226.71 g/mol	[2]
Canonical SMILES	CCCCNC(=O)NC1=CC=C(C=C1)Cl	[1]
InChIKey	MNOHIZOFLRRKSB-UHFFFAOYSA-N	[1]
Predicted XlogP	2.8	[1]
Appearance	Solid (predicted)	
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]

Biological Activity and Mechanism of Action

Phenylurea derivatives are a well-established class of herbicides that primarily act by inhibiting photosynthesis in plants.[3]

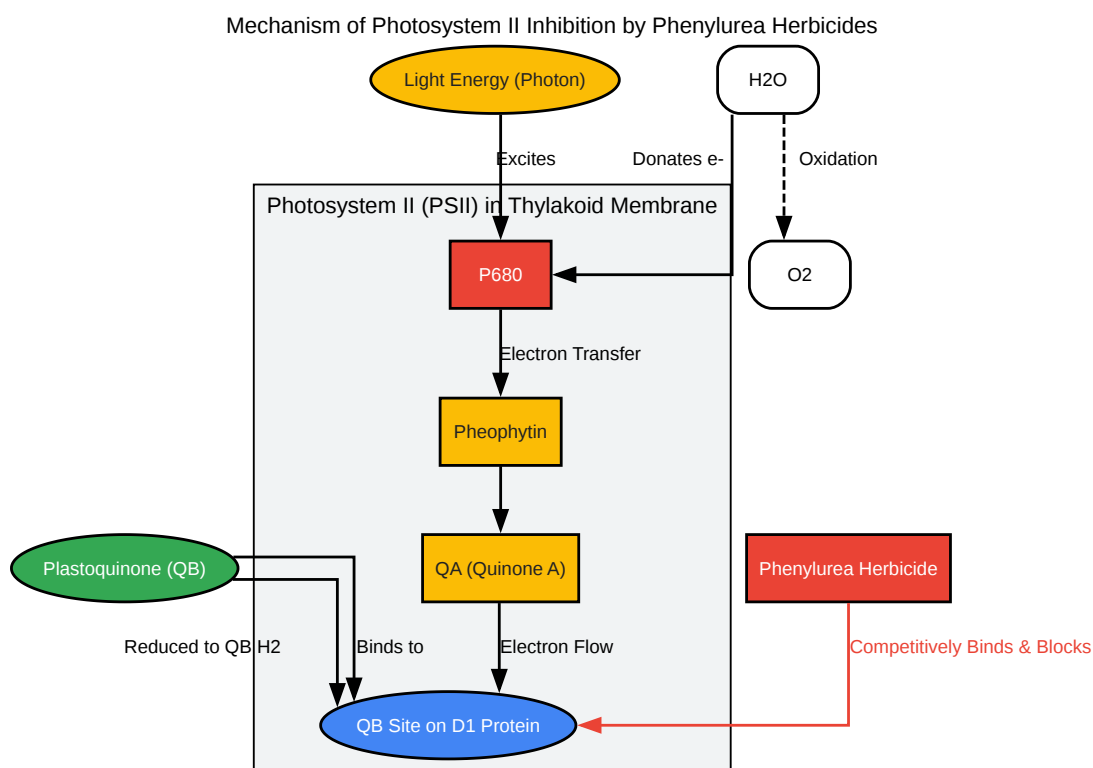
Mechanism of Action: Inhibition of Photosystem II (PSII)

The primary mode of action for phenylurea herbicides is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII) in the chloroplasts of plant cells.[3][4]

- **Binding to the D1 Protein:** These compounds bind to the D1 protein, a key subunit of the PSII reaction center.[4][5]
- **Blocking Electron Flow:** This binding event physically obstructs the binding of plastoquinone (QB), the native electron acceptor.[4][5]
- **Inhibition of Photosynthesis:** The blockage of electron transport from the primary electron acceptor (QA) to QB halts the linear electron flow, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation.[5]

- Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and damage to cellular components, ultimately leading to cell death.[3]

The following diagram illustrates the mechanism of action of phenylurea herbicides on Photosystem II.



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Caption: Phenylurea herbicides competitively bind to the QB site on the D1 protein of Photosystem II, blocking electron transport and inhibiting photosynthesis.

Quantitative Data for Phenylurea Herbicides

While specific IC₅₀ values for 1-butyl-3-(4-chlorophenyl)urea are not readily available in the cited literature, the following table provides data for other phenylurea herbicides, illustrating their potency as PSII inhibitors.

Table 2: Inhibitory Activity of Selected Phenylurea Herbicides on Photosystem II

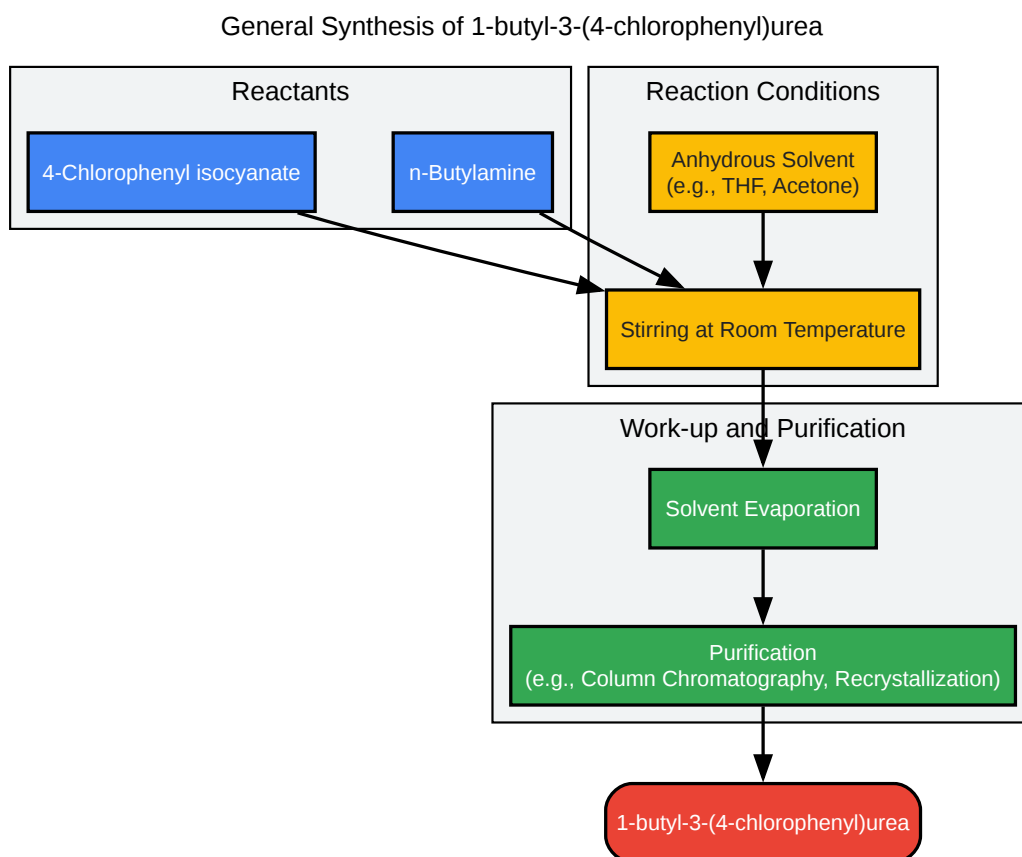
Compound	Organism	Assay	Endpoint	IC ₅₀	Reference
Diuron	Pea (<i>Pisum sativum</i>)	DPIP photoreduction	Inhibition of electron transport	~20 nM	[5]
Diuron	Green Algae	Algal growth inhibition	Growth	~10 ⁻⁷ M	[6]
Diuron	Freshwater Alga	PSII biosensor	PSII inhibition	~10 ⁻⁸ - 10 ⁻⁹ M	[6]
Metobromuron	Pea (<i>Pisum sativum</i>)	DPIP photoreduction	Inhibition of electron transport	~100 nM	[5]
Linuron	Freshwater macrophytes	Chlorophyll fluorescence	Inhibition of PSII electron flow	~9-13 µg/L	[7]

Experimental Protocols

A. General Synthesis of 1-Aryl-3-alkylureas

A common method for the synthesis of phenylurea derivatives involves the reaction of an isocyanate with an amine.[8]

Workflow for the Synthesis of 1-butyl-3-(4-chlorophenyl)urea:



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Caption: Synthesis of 1-butyl-3-(4-chlorophenyl)urea via the reaction of 4-chlorophenyl isocyanate and n-butylamine.

Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 1 equivalent of 4-chlorophenyl isocyanate in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetone).

- Addition of Amine: To the stirred solution, add 1 equivalent of n-butylamine dropwise. The reaction is typically exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the solvent is removed under reduced pressure.
- Purification: The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-butyl-3-(4-chlorophenyl)urea.

B. Assay for Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol is a representative method for assessing the inhibitory effect of compounds on PSII activity in plants or algae.^{[7][9]}

Materials:

- Test organism (e.g., freshwater plants like *Elodea nuttallii* or algae like *Scenedesmus acutus*)
- Growth medium
- Test compound stock solution (in a suitable solvent like DMSO)
- Pulse-Amplitude-Modulation (PAM) fluorometer
- Culture vessels or multi-well plates

Procedure:

- Preparation of Test Organisms: Culture the plants or algae under controlled conditions (light, temperature).
- Exposure to Test Compound: Transfer the organisms to fresh medium containing a range of concentrations of the test compound (e.g., from 0 to 1000 µg/L). Include a solvent control.

- Incubation: Incubate the organisms with the test compound for a defined period (e.g., 24 hours).
- Measurement of Chlorophyll Fluorescence:
 - Dark-adapt the samples for a period (e.g., 15-30 minutes).
 - Measure the minimum fluorescence (F_0) with a weak measuring light.
 - Apply a saturating pulse of light to measure the maximum fluorescence (F_m).
 - The maximum quantum yield of PSII (F_v/F_m) is calculated as $(F_m - F_0) / F_m$.
 - In light-adapted samples, the effective quantum yield of PSII ($\Delta F/F_m'$) can be measured.
- Data Analysis:
 - Plot the percentage inhibition of the quantum yield against the logarithm of the test compound concentration.
 - Calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of the photosynthetic efficiency.

Potential Applications in Drug Development and Research

While the primary application of phenylurea compounds has been in agriculture as herbicides, their interactions with biological systems suggest potential for other research applications. For instance, some substituted ureas have been investigated for their anticancer properties by targeting signaling pathways like PI3K/Akt/mTOR.[\[10\]](#)[\[11\]](#) Additionally, certain phenylurea derivatives have been explored as allosteric modulators of cannabinoid receptors, indicating their potential in neuroscience research.[\[5\]](#) The study of these compounds can provide insights into protein-ligand interactions and serve as scaffolds for the development of new bioactive molecules.

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